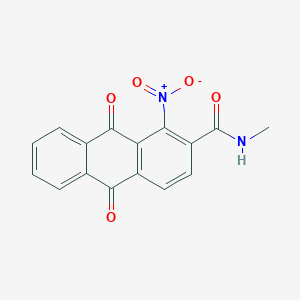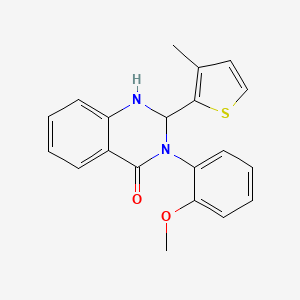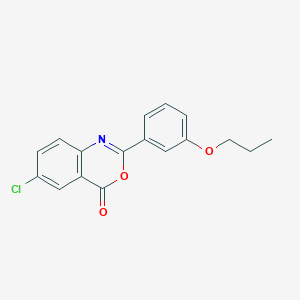![molecular formula C24H18BrN3O6 B5301625 methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and biotechnology.
Mechanism of Action
The mechanism of action of methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate involves the inhibition of certain enzymes and proteins that are essential for the survival and growth of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and cell cycle arrest in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate in lab experiments is its potential anti-cancer properties. This compound can be used to study the mechanism of action of anti-cancer drugs and can also be used as a potential candidate for cancer therapy. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate. One of the significant future directions is the development of more potent analogs of this compound that can have better anti-cancer properties and lower toxicity. Additionally, this compound can be studied for its potential applications in other fields such as material science and biotechnology. Finally, more research is needed to understand the mechanism of action of this compound and its potential use in cancer therapy.
Conclusion:
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has shown promising results in various scientific research applications. Its potential anti-cancer properties make it a potential candidate for cancer therapy. However, more research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as material science and biotechnology.
Synthesis Methods
The synthesis of methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate involves a multi-step process that includes the reaction of 2-bromobenzoyl chloride with 3-nitroaniline to form N-(2-bromobenzoyl)-3-nitroaniline. This intermediate is then reacted with methyl 3-amino benzoate and acryloyl chloride to produce the final product.
Scientific Research Applications
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has shown promising results in various scientific research applications. One of the significant applications is in the field of medicine, where it has been studied for its potential anti-cancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
methyl 3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O6/c1-34-24(31)16-7-5-8-17(14-16)26-23(30)21(13-15-6-4-9-18(12-15)28(32)33)27-22(29)19-10-2-3-11-20(19)25/h2-14H,1H3,(H,26,30)(H,27,29)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFKWJDJUTWJB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)


![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)